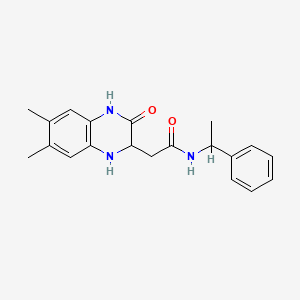![molecular formula C17H19N3OS B4087892 1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide](/img/structure/B4087892.png)
1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide
Vue d'ensemble
Description
1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide, commonly known as NAPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NAPT belongs to the class of thioamides and is a potent inhibitor of several enzymes, including carbonic anhydrase, histone deacetylase, and metalloprotease.
Mécanisme D'action
NAPT's mechanism of action involves the inhibition of several enzymes, including carbonic anhydrase, histone deacetylase, and metalloprotease. Carbonic anhydrase is an enzyme that plays a crucial role in the regulation of pH in the body. Histone deacetylase is an enzyme that regulates gene expression by modifying histones. Metalloprotease is an enzyme that plays a role in the degradation of extracellular matrix proteins. By inhibiting these enzymes, NAPT can interfere with various cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
NAPT has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells. NAPT's inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can affect pH regulation in the body. NAPT's inhibition of histone deacetylase can lead to changes in gene expression, which can affect various cellular processes. NAPT's inhibition of metalloprotease can lead to a decrease in the degradation of extracellular matrix proteins, which can affect tissue remodeling.
Avantages Et Limitations Des Expériences En Laboratoire
NAPT's potent inhibitory effects on various enzymes make it a valuable tool for scientific research. However, its high potency can also make it challenging to work with, as it can interfere with other cellular processes. Additionally, NAPT's low solubility in water can make it difficult to administer in lab experiments.
Orientations Futures
There are several potential future directions for the research on NAPT. One area of research could focus on its potential use in the treatment of viral infections. Another area of research could focus on its use in the treatment of inflammatory diseases. Further research could also investigate the development of more soluble forms of NAPT to improve its administration in lab experiments. Additionally, the potential use of NAPT as a tool for epigenetic research could be explored further.
Applications De Recherche Scientifique
NAPT has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. NAPT has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the replication of several viruses, including HIV, influenza, and herpes simplex virus. NAPT's anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
1-(naphthalen-1-ylcarbamothioyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c18-16(21)13-7-4-10-20(11-13)17(22)19-15-9-3-6-12-5-1-2-8-14(12)15/h1-3,5-6,8-9,13H,4,7,10-11H2,(H2,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNBDHKSCJWKKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=S)NC2=CC=CC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylcarbamothioyl)piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-{1-[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4087810.png)


![1-(4-ethylphenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4087833.png)
![5-nitro-2-(1-piperidinyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4087849.png)
![5-(2,4-dichlorophenyl)-7-(4-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4087857.png)
![methyl 6-chloro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carboxylate](/img/structure/B4087864.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide](/img/structure/B4087866.png)
![7-(3-chlorophenyl)-5-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4087871.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(mesitylmethyl)methanamine](/img/structure/B4087875.png)
![2-chloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4087889.png)
![1-[4-fluoro-5-(2-methyl-1-piperidinyl)-2-nitrophenyl]-4-(2-furoyl)piperazine](/img/structure/B4087900.png)
![ethyl 4-[3-methoxy-4-(2-phenylethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4087902.png)
![6-isopropyl-3-(4-methoxyphenyl)-2-(propylthio)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4087909.png)